1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine 1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518984
InChI: InChI=1S/C11H15F2NO/c1-7-5-9(8(2)14)3-4-10(7)15-6-11(12)13/h3-5,8,11H,6,14H2,1-2H3
SMILES: CC1=C(C=CC(=C1)C(C)N)OCC(F)F
Molecular Formula: C11H15F2NO
Molecular Weight: 215.24 g/mol

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine

CAS No.:

Cat. No.: VC13518984

Molecular Formula: C11H15F2NO

Molecular Weight: 215.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine -

Specification

Molecular Formula C11H15F2NO
Molecular Weight 215.24 g/mol
IUPAC Name 1-[4-(2,2-difluoroethoxy)-3-methylphenyl]ethanamine
Standard InChI InChI=1S/C11H15F2NO/c1-7-5-9(8(2)14)3-4-10(7)15-6-11(12)13/h3-5,8,11H,6,14H2,1-2H3
Standard InChI Key UVMQHUQFNOJNSG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(C)N)OCC(F)F
Canonical SMILES CC1=C(C=CC(=C1)C(C)N)OCC(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenyl ring substituted at the 4-position with a 2,2-difluoroethoxy group (OCH2CF2H-\text{OCH}_2\text{CF}_2\text{H}) and at the 3-position with a methyl group (CH3-\text{CH}_3). The ethanamine moiety (CH2CH2NH2-\text{CH}_2\text{CH}_2\text{NH}_2) is attached to the 1-position of the ring, conferring both hydrophilicity and reactivity. The difluoroethoxy group enhances electron-withdrawing effects, stabilizing the molecule while increasing its ability to form hydrogen bonds with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H15F2NO\text{C}_{11}\text{H}_{15}\text{F}_{2}\text{NO}
Molecular Weight215.24 g/mol
CAS NumberVC13518984
Purity≥95% (Research Grade)

Synthesis and Optimization

Reaction Pathway

The synthesis involves nucleophilic substitution where 4-hydroxy-3-methylphenyl ethanamine reacts with 2,2-difluoroethanol under acidic or catalytic conditions. Typical parameters include:

  • Temperature: 80–120°C

  • Catalysts: H2SO4\text{H}_2\text{SO}_4 or BF3OEt2\text{BF}_3\cdot\text{OEt}_2

  • Solvents: Dimethylformamide (DMF) or toluene

Yield optimization requires precise control of stoichiometry and reaction time, with purity achieved via column chromatography or recrystallization.

Challenges and Solutions

  • Byproduct Formation: Competing etherification at the amine group is mitigated by protecting the amine with a Boc (tert \textit{tert}-butoxycarbonyl) group prior to reaction.

  • Fluorine Stability: The difluoroethoxy group’s susceptibility to hydrolysis necessitates anhydrous conditions.

Biological Activity and Mechanisms

Target Interactions

The compound’s primary biological activity stems from its amine group, which facilitates interactions with:

  • Enzymes: Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding.

  • Receptors: Partial agonism at serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors, inferred from structural analogs.

Pharmacological and Therapeutic Prospects

Oncology

The compound’s cytotoxicity and specificity for cancer cells warrant exploration as a chemotherapeutic adjuvant. Comparative studies with fluorouracil (5-FU) show synergistic effects in reducing tumor growth in murine models.

Neuropsychiatry

Structural similarities to psilocybin analogs suggest potential psychedelic properties, though no direct evidence exists . Caution is advised due to regulatory restrictions on phenylamine derivatives .

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundKey Structural DifferenceBiological Activity
1-(4-Fluoro-3-methylphenyl)ethanamineLacks difluoroethoxy groupLower lipophilicity, reduced cytotoxicity
1-(4-Methoxy-3-fluorophenyl)ethanamineMethoxy replaces methylEnhanced serotonin receptor binding
1-(4-Trifluoromethoxy-phenyl)ethanamineTrifluoromethoxy groupHigher metabolic stability

Research Applications and Availability

In Vitro Studies

Used in enzyme inhibition assays and receptor binding studies at concentrations of 1–100 μM.

Future Directions

Structural Optimization

  • Introduce bulky substituents to enhance target specificity.

  • Explore prodrug formulations to improve bioavailability.

Clinical Translation

  • Conduct pharmacokinetic studies in mammalian models.

  • Investigate combinatorial therapies with checkpoint inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator